1,3-benzodioxol-5-yl N,N-dimethylsulfamate
CAS No.: 890601-13-5
Cat. No.: VC21391674
Molecular Formula: C9H11NO5S
Molecular Weight: 245.25g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890601-13-5 |
|---|---|
| Molecular Formula | C9H11NO5S |
| Molecular Weight | 245.25g/mol |
| IUPAC Name | 1,3-benzodioxol-5-yl N,N-dimethylsulfamate |
| Standard InChI | InChI=1S/C9H11NO5S/c1-10(2)16(11,12)15-7-3-4-8-9(5-7)14-6-13-8/h3-5H,6H2,1-2H3 |
| Standard InChI Key | UDRJXLQZGDAJNJ-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)OC1=CC2=C(C=C1)OCO2 |
| Canonical SMILES | CN(C)S(=O)(=O)OC1=CC2=C(C=C1)OCO2 |
Introduction
1,3-Benzodioxol-5-yl N,N-dimethylsulfamate is a chemical compound with the molecular formula C9H11NO5S. It is a sulfamate derivative, which is a class of compounds known for their potential biological activities, including anticancer and anticonvulsant properties. The compound's structure includes a 1,3-benzodioxol ring system, which is commonly found in various pharmaceuticals and natural products.
Synthesis
The synthesis of 1,3-benzodioxol-5-yl N,N-dimethylsulfamate typically involves the reaction of 1,3-benzodioxol-5-amine with chlorosulfonic acid followed by treatment with dimethylamine. This process requires careful control of reaction conditions to ensure high yield and purity.
Biological Activity
Sulfamate derivatives have been studied for their potential therapeutic applications. While specific data on 1,3-benzodioxol-5-yl N,N-dimethylsulfamate is limited, compounds in this class often exhibit activity against various biological targets, including enzymes and receptors. Further research is needed to fully understand its biological activity and potential therapeutic uses.
Stability and Handling
Information on the stability of 1,3-benzodioxol-5-yl N,N-dimethylsulfamate under different conditions, such as pH and temperature, is crucial for handling and storage. Generally, sulfamates are stable under neutral conditions but may hydrolyze in acidic or basic environments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume